molecular formula C10H10N2O2 B2694081 2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-85-4

2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2694081
CAS No.: 143803-85-4
M. Wt: 190.202
InChI Key: WXKJDHVLAACWPF-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings.

Scientific Research Applications

2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyridine with O-(2,4-dinitrophenyl)hydroxylamine in acetonitrile, followed by acidification to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like acetonitrile or methanol, and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-8-9(10(13)14)7(2)11-12(6)8/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKJDHVLAACWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C(=NN12)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143803-85-4
Record name 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To 1.00 g (4.6 mmol) of ethyl 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate prepared in accordance with the procedure disclosed in "YAKUGAKU ZASSHI", 91(11), 1154-1157 (1971), 5 ml of 3N aq. NaOH solution and 2 ml of ethanol were added, followed by stirring at 100° C. for 8 hours. After the reaction, the solvents were distilled off, and the residue was dissolved in water and then washed with benzene. The aqueous layer was made acidic with concentrated hydrochloric acid. Crystals precipitated were collected by filtration and then washed with water. Yield: 0.85 g (4.5 mmol) (97%).
Name
ethyl 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

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